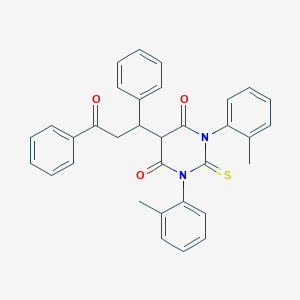
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione, also known as DTT or Dithiothreitol, is a reducing agent commonly used in biochemistry and molecular biology. DTT is a small molecule that can break apart disulfide bonds between cysteine residues in proteins and peptides, allowing for the study of protein structure and function.
Wirkmechanismus
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione works by breaking apart disulfide bonds between cysteine residues in proteins and peptides. This occurs through the addition of two electrons to the disulfide bond, which reduces it to two sulfhydryl (SH) groups. This reaction is reversible, and the disulfide bond can be re-formed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on its own. However, it can affect the structure and function of proteins and peptides by breaking apart disulfide bonds. This can be both advantageous and limiting for lab experiments, as discussed below.
Vorteile Und Einschränkungen Für Laborexperimente
The ability of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione to break apart disulfide bonds in proteins and peptides is advantageous for many lab experiments. For example, it can be used to study the structure and function of proteins, as well as to prepare protein samples for electrophoresis. However, the reversible nature of the reaction means that disulfide bonds can reform, which can be limiting for certain experiments. Additionally, this compound can react with other molecules in the sample, which can interfere with downstream applications.
Zukünftige Richtungen
There are several future directions for the use of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in scientific research. One area of interest is the development of new reducing agents that are more specific and less reactive than this compound. Additionally, this compound could be used in combination with other reducing agents to achieve specific effects on protein structure and function. Finally, the use of this compound in the preparation of protein samples for mass spectrometry could be further optimized to improve the accuracy and sensitivity of the technique.
Synthesemethoden
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can be synthesized by the reaction of thionyl chloride with 2,6-dimethylphenol to form 2,6-dimethylphenyl chlorothionoformate. This intermediate is then reacted with 1,3-diphenyl-3-oxopropylamine to form the corresponding amide. Finally, the amide is reduced with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is commonly used in biochemistry and molecular biology research to reduce disulfide bonds in proteins and peptides. This allows for the study of protein structure and function, as well as the ability to manipulate the protein for various applications. This compound is also used in the preparation of protein samples for electrophoresis, as it can break apart disulfide bonds that may interfere with protein separation.
Eigenschaften
Molekularformel |
C33H28N2O3S |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
1,3-bis(2-methylphenyl)-5-(3-oxo-1,3-diphenylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C33H28N2O3S/c1-22-13-9-11-19-27(22)34-31(37)30(32(38)35(33(34)39)28-20-12-10-14-23(28)2)26(24-15-5-3-6-16-24)21-29(36)25-17-7-4-8-18-25/h3-20,26,30H,21H2,1-2H3 |
InChI-Schlüssel |
KNEBXEYAJYAASY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283895.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![2-Methylpropyl 4-({5-[6-amino-3-(biphenyl-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B283899.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
